

Technical Guide: Solubility Profile & Process Engineering of o-Phenetidine Hydrochloride[1]

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Compound of Interest

Compound Name: *o*-Phenetidine Hydrochloride

CAS No.: 89808-01-5

Cat. No.: B1590506

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Part 1: Executive Summary & Chemical Identity

o-Phenetidine Hydrochloride (2-Ethoxybenzenamine hydrochloride) represents a critical intermediate class in the synthesis of pharmaceutical actives and fine chemical dyes.[1] Its utility is defined by the duality of its structure: a lipophilic ethoxy-substituted aromatic ring coupled with a highly polar, ionic ammonium chloride moiety.[1]

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about engineering a system that maximizes yield, purity, and process safety. This guide moves beyond basic data to provide a mechanistic understanding of solvation, enabling you to design robust recrystallization and reaction workflows.

Chemical Profile

Property	Detail
IUPAC Name	2-Ethoxybenzenamine hydrochloride
CAS Number	89808-01-5 (Salt), 94-70-2 (Free Base)
Molecular Formula	C ₈ H ₁₁ NO ^{[1][2][3][4][5][6][7][8][9][10][11]} · HCl
Molecular Weight	173.64 g/mol
Appearance	White to off-white crystalline solid (oxidizes to reddish-brown upon air exposure)
Key Functional Groups	Ether (Ethoxy, lipophilic/H-bond acceptor), Ammonium (Ionic/H-bond donor)

Part 2: The Solubility Landscape

The solubility of **o-Phenetidine Hydrochloride** is governed by the competition between its Lattice Energy (ionic interactions in the crystal) and Solvation Energy (interaction with the solvent).[1] As a hydrochloride salt, it behaves as a weak electrolyte in organic media.[1]

Theoretical Solvation Mechanism

The ethoxy group at the ortho position introduces a steric and electronic effect that differentiates it from simple aniline hydrochloride.

- **Ionic Dissociation:** In high-dielectric solvents (Water, DMSO), the salt fully dissociates.[1]
- **Hydrogen Bonding:** The ammonium protons () act as strong hydrogen bond donors.[1] Solvents with high basicity (H-bond acceptors) facilitate dissolution.[1]
- **Lipophilic Interaction:** The ethoxy-phenyl ring requires dispersion forces (Van der Waals) for solvation, which limits solubility in purely aqueous systems without organic co-solvents or pH adjustment.[1]

Solubility Data Matrix

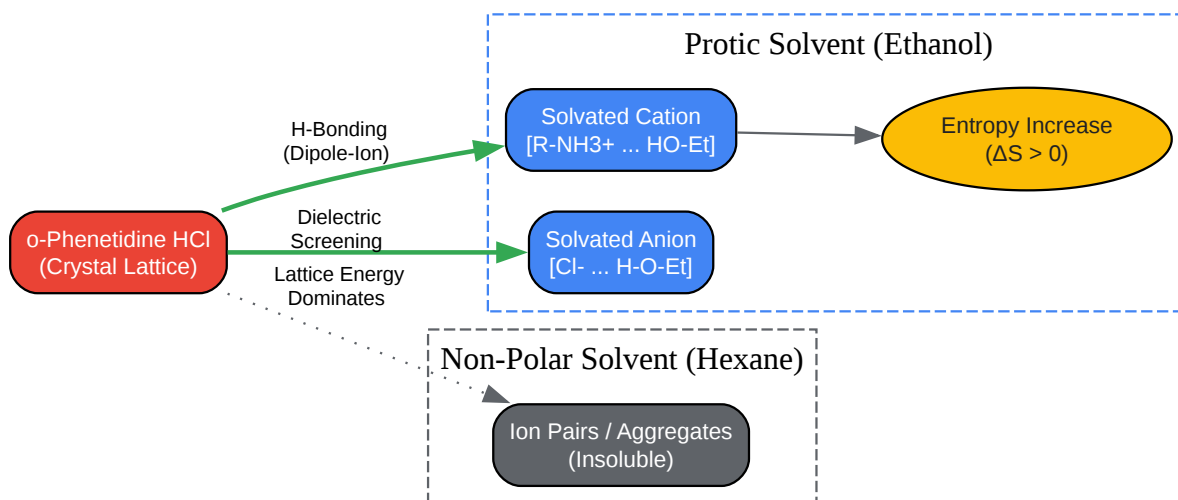
Note: Quantitative values are derived from homologous series analysis of aniline salts and standard process data. Always validate specific saturation points experimentally.

Solvent Class	Specific Solvent	Solubility Rating	Mechanistic Insight
Polar Protic	Water	Very High (>500 g/L)	High dielectric constant overcomes lattice energy; full ionic dissociation.[1]
Methanol	High (>200 g/L)	Excellent balance of polarity and H-bonding; primary solvent for processing. [1]	
Ethanol	High (~100-150 g/L)	Slightly reduced solubility compared to MeOH due to ethyl chain; ideal for recrystallization.[1]	
Isopropanol	Moderate	Good for temperature-dependent crystallization (high S with Temp).[1]	
Polar Aprotic	DMSO / DMF	Very High	Strong dipole-dipole interactions; difficult to remove (high boiling point).[1]
Acetone	Low/Moderate	Limited solvation of the chloride ion; often used as an anti-solvent.	
Chlorinated	Chloroform	Moderate	Unique interaction: Chloroform can H-bond with the chloride anion, solubilizing the ion pair.[1]

DCM	Low	Weaker solvation than chloroform; often results in suspension.	
Non-Polar	Diethyl Ether	Insoluble	Lattice energy dominates; used strictly as a precipitant (anti-solvent).[1]
Toluene/Hexane	Insoluble	No capacity to solvate the ionic salt.	

Part 3: Mechanistic Visualization

To effectively design a process, one must visualize the solvation shell.[1] The diagram below illustrates the competing forces during the dissolution of o-Phenetidine HCl in a protic organic solvent (Ethanol) versus a non-polar solvent.



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Caption: Dissolution mechanism showing the necessity of H-bonding and dielectric screening for breaking the crystal lattice.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

As a researcher, relying on literature values is insufficient for critical process steps. You must generate your own solubility curves.^[1]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

) in a specific solvent at

.

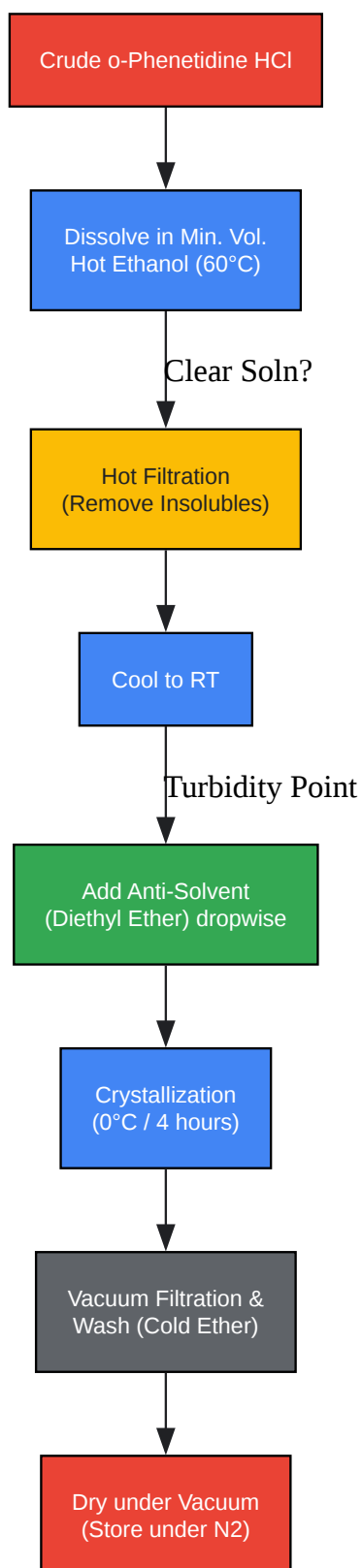
- Preparation: Weigh 10 mL of the target solvent into a 20 mL scintillation vial equipped with a magnetic stir bar.
- Saturation: Add o-Phenetidine HCl in 100 mg increments, stirring for 10 minutes between additions, until visible solid persists (turbidity).
- Equilibration: Seal the vial and stir at the target temperature (e.g., 25°C) for 4 hours.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed drying dish.
- Quantification: Evaporate the solvent (vacuum oven at 40°C) to constant weight.
 - Calculation:

^[1]

Protocol B: Recrystallization (Purification)

Objective: Purify crude o-Phenetidine HCl using a Solvent/Anti-Solvent system. This method leverages the high solubility in ethanol and near-zero solubility in diethyl ether.^[1]

Workflow Diagram:



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Caption: Optimized Solvent/Anti-Solvent Recrystallization Workflow for o-Phenetidine HCl.

Step-by-Step Procedure:

- **Dissolution:** Place 5.0 g of crude o-Phenetidine HCl in a flask. Add absolute ethanol (approx. 15-20 mL) and heat to 60°C. Add solvent dropwise until fully dissolved.
- **Clarification:** If black specks (oxidized impurities) remain, filter the hot solution quickly through a pre-warmed glass frit.
- **Precipitation:** Remove from heat. While stirring, slowly add Diethyl Ether (or MTBE) until a faint cloudiness persists.
- **Crystal Growth:** Add a few drops of ethanol to clear the cloudiness, then let the flask cool to room temperature undisturbed. Finally, cool in an ice bath (0-4°C) for 2 hours.
- **Isolation:** Filter the white crystals, wash with cold 1:1 Ethanol/Ether, then pure Ether.
- **Drying:** Dry in a vacuum desiccator over
. Crucial: Store under nitrogen/argon as the compound is air-sensitive.[1]

Part 5: Safety & Stability Considerations

- **Oxidation Sensitivity:** o-Phenetidine derivatives are prone to oxidation, turning from white to reddish-brown.[1] All solubility experiments should be conducted with degassed solvents if high purity is required.[1]
- **Toxicity:** Classified as harmful/toxic.[1][7][9][12][13][14] It is a substituted aniline; potential methemoglobinemia hazard.[1]
 - **PPE:**[9][12][13] Nitrile gloves (double gloving recommended for DCM/Chloroform), fume hood, and eye protection.[1]
- **Thermal Stability:** Avoid heating solutions above 80°C for extended periods to prevent hydrolysis or degradation.[1]

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